molecular formula C12H13ClN2O B8462783 6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one

6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one

Cat. No.: B8462783
M. Wt: 236.70 g/mol
InChI Key: FRPLGHDCURABAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of a chlorine atom, a cyclopropyl group, and two methyl groups on the pyrrolopyridine core contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of the cyclopropyl and dimethyl groups can be achieved through alkylation reactions. The chlorine atom can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: A related compound with similar structural features but lacking the cyclopropyl and dimethyl groups.

    6-chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride: Another derivative with a similar core structure but different substituents.

Uniqueness

6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

6-chloro-1-cyclopropyl-3,3-dimethylpyrrolo[3,2-c]pyridin-2-one

InChI

InChI=1S/C12H13ClN2O/c1-12(2)8-6-14-10(13)5-9(8)15(11(12)16)7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

FRPLGHDCURABAW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CN=C(C=C2N(C1=O)C3CC3)Cl)C

Origin of Product

United States

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